4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
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Overview
Description
4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a heterocyclic compound belonging to the pyranochromene family. Pyranochromenes are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
The synthesis of 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves several steps. One common synthetic route starts with resorcinol, which reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate then reacts with 2-methylbut-3-yn-2-ol, leading to the formation of 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The cyclization reaction through Claisen rearrangement by heating in DMF affords 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include LDA, HMPA, and THF. For instance, the reaction with aromatic aldehydes in the presence of LDA and HMPA in THF at -78°C leads to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has been explored for its potential applications in several scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, particularly against blood tumor cell lines . Additionally, it has been studied for its antimicrobial and antitubercular activities . In the industry, it may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-ethyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one can be compared with other similar compounds such as deguelin, glyinflanin K, and glyasperin M. These compounds also belong to the pyranochromene family and share similar biological activities . this compound is unique in its specific chemical structure, which may confer distinct biological properties and applications.
Properties
Molecular Formula |
C16H18O3 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
6-ethyl-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C16H18O3/c1-4-10-8-15(17)18-14-9-13-11(7-12(10)14)5-6-16(2,3)19-13/h7-9H,4-6H2,1-3H3 |
InChI Key |
RCVQMNAXGPMLOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CCC(OC3=C2)(C)C |
Origin of Product |
United States |
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